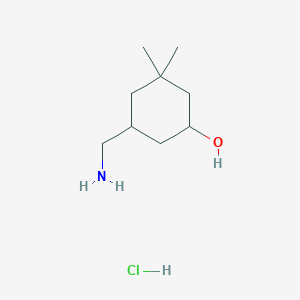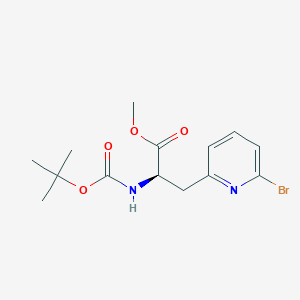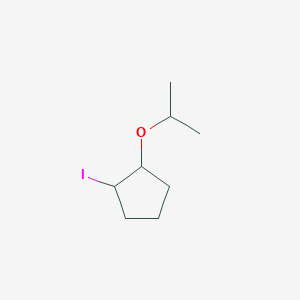
5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride typically involves the reaction of 3,3-dimethylcyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexanol derivatives.
科学研究应用
5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling.
相似化合物的比较
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but different ring structure.
3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.
Uniqueness
5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is unique due to its specific cyclohexanol ring structure, which imparts distinct chemical and physical properties
属性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC 名称 |
5-(aminomethyl)-3,3-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)4-7(6-10)3-8(11)5-9;/h7-8,11H,3-6,10H2,1-2H3;1H |
InChI 键 |
IHFILZITSPIXMF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)O)CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)

![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)








